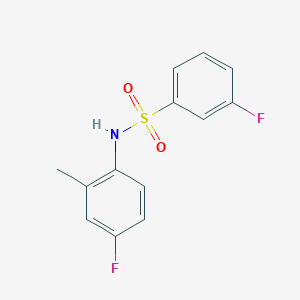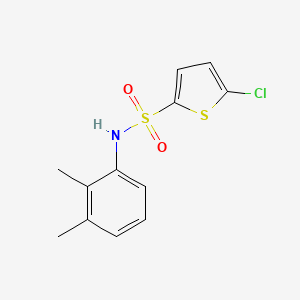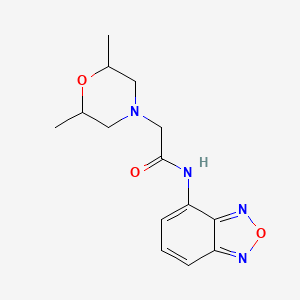![molecular formula C19H20FN3OS2 B10972405 3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972405.png)
3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Thiolation: The fluorobenzyl group is thiolated to introduce the sulfur atom.
Triazole Formation: The thiolated intermediate reacts with a suitable azide to form the triazole ring.
Tetrahydrofuran (THF) Incorporation: The tetrahydrofuran moiety is introduced via a suitable cyclization reaction.
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and purification processes are essential for industrial production.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its reactivity and stability.
Substitution: The fluorobenzyl group can participate in substitution reactions.
Cyclization: The tetrahydrofuran ring formation involves intramolecular cyclization.
Thiolation: Thiolating agents (e.g., sodium hydrosulfide) under appropriate conditions.
Triazole Formation: Azides (e.g., sodium azide) and copper catalysts.
Tetrahydrofuran Incorporation: Acid-catalyzed cyclization of suitable precursors.
Major Products: The major product is the desired 1,2,4-triazole compound with the specified substituents.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
. Comparing their structures and properties can reveal unique features of our compound.
Properties
Molecular Formula |
C19H20FN3OS2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C19H20FN3OS2/c1-13-9-15(12-25-13)18-21-22-19(23(18)10-17-3-2-8-24-17)26-11-14-4-6-16(20)7-5-14/h4-7,9,12,17H,2-3,8,10-11H2,1H3 |
InChI Key |
NSKNIUGPAGGFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2CC3CCCO3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10972325.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10972328.png)
![5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10972336.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)



![N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B10972366.png)


![Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B10972387.png)
![N-(4-methylbenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972395.png)

![4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10972425.png)
